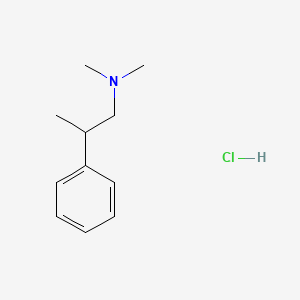

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride is a synthetic compound known for its stimulant properties. It is a designer stimulant that has been identified in various dietary supplements and is prohibited in sports by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride typically involves the alkylation of 2-phenylpropan-1-amine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it to secondary or primary amines.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Secondary or primary amines.

Substitution: Various substituted amines depending on the reagents used.

Applications De Recherche Scientifique

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride has several scientific research applications:

Mécanisme D'action

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride exerts its effects primarily by acting as a substrate for dopamine and norepinephrine transporters. It increases the release of these neurotransmitters into the synaptic cleft, leading to enhanced stimulation of the central nervous system. This mechanism is similar to that of other stimulants like amphetamine .

Comparaison Avec Des Composés Similaires

Similar Compounds

Amphetamine (1-phenylpropan-2-amine): A well-known stimulant with similar effects but higher potency at dopamine transporters.

Methamphetamine (N-methyl-1-phenylpropan-2-amine): Another potent stimulant with a similar mechanism of action but greater abuse potential.

β-Methylphenethylamine (2-phenylpropan-1-amine): A structural isomer with similar stimulant properties but different pharmacokinetics.

Uniqueness

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride is unique due to its specific substitution pattern, which results in distinct pharmacological properties. It is less potent at dopamine transporters compared to amphetamine and methamphetamine, making it less likely to be abused .

Activité Biologique

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride, commonly referred to as DMHA , has gained attention in pharmacological research due to its potential biological activities. This compound is structurally related to amphetamines and has been studied for its effects on neurotransmitter systems, particularly in relation to mood enhancement and energy metabolism.

Chemical Structure and Properties

DMHA is classified as a tertiary amine with the molecular formula C11H17N. Its structure includes a dimethylamino group attached to a phenylpropan backbone, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H17N |

| Molecular Weight | 179.26 g/mol |

| CAS Number | 543-92-8 |

The biological activity of DMHA primarily revolves around its interaction with neurotransmitter systems:

- Dopamine and Norepinephrine Transporters : DMHA acts as a substrate at norepinephrine transporters (NETs) and exhibits weak activity at dopamine transporters (DATs). This suggests that it may enhance the release of norepinephrine, contributing to increased alertness and energy levels without significant dopaminergic effects, which are often associated with addictive behaviors .

- Serotonin Reuptake : DMHA has been shown to influence serotonin levels indirectly, although it does not act as a selective serotonin reuptake inhibitor (SSRI) like some other compounds. This modulation may contribute to mood enhancement and anxiolytic effects.

- Cardiovascular Effects : Studies indicate that DMHA can lead to increases in blood pressure and heart rate, similar to traditional stimulants. These cardiovascular effects are mediated through its action on peripheral NETs, which can lead to hypertensive responses .

In Vitro Studies

Research has demonstrated that DMHA exhibits moderate biological activity in various assays:

- Neurotransmitter Release : In vitro studies have shown that DMHA can promote the release of norepinephrine in synaptosomal preparations, indicating its potential as a stimulant agent .

- Binding Affinity : Binding studies reveal that DMHA has a low affinity for serotonin receptors but interacts more significantly with adrenergic receptors, suggesting a preference for noradrenergic pathways .

In Vivo Studies

In animal models, DMHA has been evaluated for its effects on behavior and physiological parameters:

- Behavioral Effects : Administration of DMHA in rats resulted in increased locomotor activity and heightened alertness without substantial changes in heart rate compared to traditional amphetamines .

- Cardiovascular Response : The compound induced dose-dependent increases in blood pressure, indicating significant cardiovascular stimulation .

Case Studies

Several case studies have highlighted the use of DMHA in various contexts:

- Sports Supplements : DMHA has been included in pre-workout supplements due to its stimulant properties. Athletes have reported enhanced performance and endurance, although regulatory scrutiny has increased over its inclusion in dietary supplements due to potential health risks .

- Adverse Effects : Some users have reported side effects such as anxiety and elevated heart rates, particularly at higher doses. These findings underscore the importance of understanding individual variability in response to stimulant compounds like DMHA .

Propriétés

IUPAC Name |

N,N-dimethyl-2-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-10(9-12(2)3)11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJERHDHFCZJRNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.